molecular formula C17H16Cl2F5N2O2P B13987478 Pentafluorophenyl N,N-bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidate CAS No. 70539-70-7

Pentafluorophenyl N,N-bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidate

Cat. No.: B13987478
CAS No.: 70539-70-7
M. Wt: 477.2 g/mol
InChI Key: SNCBPYCYUUWWEV-UHFFFAOYSA-N
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Description

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with 2,3,4,5,6-pentafluorophenol in the presence of a phosphorylating agent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes careful monitoring of temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline involves its interaction with cellular components, leading to various biochemical effects. It is known to promote apoptosis in certain cancer cell lines by activating caspase-3 and caspase-9, and inducing G2/M phase arrest via activation of cdc2 . These molecular targets and pathways contribute to its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .

Properties

CAS No.

70539-70-7

Molecular Formula

C17H16Cl2F5N2O2P

Molecular Weight

477.2 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methylaniline

InChI

InChI=1S/C17H16Cl2F5N2O2P/c1-10-2-4-11(5-3-10)25-29(27,26(8-6-18)9-7-19)28-17-15(23)13(21)12(20)14(22)16(17)24/h2-5H,6-9H2,1H3,(H,25,27)

InChI Key

SNCBPYCYUUWWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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